
2-Bromo-4'-chlorobenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-bromobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-4’-chlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-chlorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzophenones.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of 2-bromo-4’-chlorobenzhydrol
Scientific Research Applications
Applications in Pharmaceuticals
-
Precursor in Drug Synthesis :
- Analgesics and Sedatives : 2-Bromo-4'-chlorobenzophenone serves as an intermediate in the synthesis of various analgesic and sedative compounds. Its structure allows for the introduction of functional groups necessary for pharmacological activity.
- Anticonvulsants : The compound is also utilized in developing anticonvulsant medications, crucial for treating epilepsy and other seizure disorders .
- Biological Activity :
Applications in Agrochemicals
This compound has been explored as an active ingredient in pesticide formulations. Its structural characteristics enable it to interact with biological targets in pests, potentially leading to effective pest control strategies.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. The synthetic pathway involved multiple steps, including halogenation and functional group modifications, which resulted in compounds exhibiting significant cytotoxic activity against cancer cell lines. The results highlighted the compound's versatility as a building block in drug discovery .
Case Study 2: Development of Acaricides
Another investigation focused on synthesizing new benzophenone derivatives from this compound to evaluate their acaricidal activities against agricultural pests such as Tetranychus urticae. The study found that certain derivatives displayed promising efficacy, suggesting potential applications in crop protection .
Data Tables
Application Area | Specific Use | Notable Findings |
---|---|---|
Pharmaceuticals | Precursor for analgesics | Effective synthesis of pain-relieving compounds |
Pharmaceuticals | Anticonvulsant development | Significant activity against epilepsy-related disorders |
Agrochemicals | Pesticide formulations | Effective against common agricultural pests |
Materials Science | UV-absorbing materials | Potential use in developing UV filters |
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In electrophilic aromatic substitution, the aromatic ring undergoes substitution by an electrophile, facilitated by the electron-withdrawing effects of the bromine and chlorine atoms .
Comparison with Similar Compounds
2-Bromo-4’-chloroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms instead of one bromine and one chlorine.
Bromochlorobenzene: Lacks the carbonyl group present in 2-Bromo-4’-chlorobenzophenone .
Uniqueness: 2-Bromo-4’-chlorobenzophenone is unique due to its combination of bromine and chlorine substituents on the benzophenone core, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
2-Bromo-4'-chlorobenzophenone (CAS Number: 99585-64-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8BrClO
- Molecular Weight : 295.56 g/mol
- Melting Point : 95-99 °C
- Boiling Point : 289.7 °C at 760 mmHg
- Density : 1.6 g/cm³
These properties indicate that this compound is a solid at room temperature and has a relatively high boiling point, suggesting stability under various conditions .
Cytotoxic Effects
The cytotoxicity of halogenated compounds has been documented in several studies. For instance, a study focusing on the cytotoxic effects of benzophenones revealed that halogen substitutions enhance their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : The presence of bromine and chlorine atoms may enhance the compound's ability to generate ROS.
- Interaction with Cellular Membranes : The lipophilic nature of benzophenones allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function .
Study on Anticancer Activity
A notable case study involved the evaluation of various benzophenone derivatives, including those structurally related to this compound, for their anticancer properties. The study demonstrated that these compounds exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Toxicological Assessment
A comprehensive toxicological assessment was conducted using in silico methods to predict the toxicity profile of this compound. The assessment indicated potential risks associated with exposure, particularly regarding reproductive and developmental toxicity, which warrants further investigation through empirical studies .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H8BrClO |
Molecular Weight | 295.56 g/mol |
Melting Point | 95-99 °C |
Boiling Point | 289.7 °C |
Density | 1.6 g/cm³ |
Properties
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHDXSJCFWPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573373 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-64-5 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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